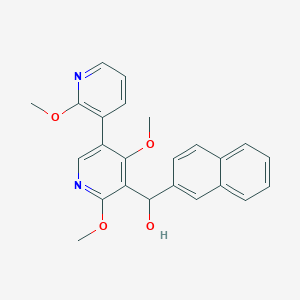

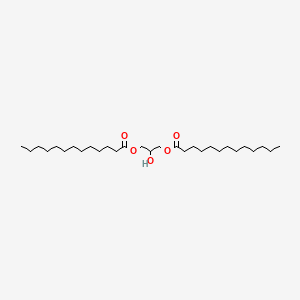

![molecular formula C23H31ClN4O3 B3025995 N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride CAS No. 119276-01-6](/img/structure/B3025995.png)

N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride

Übersicht

Beschreibung

Protonitazene (hydrochloride) is a benzimidazole derivative with potent opioid effects. It has been sold over the internet as a designer drug since 2019 and has been identified in various countries, including European nations, Canada, the United States, and Australia . Protonitazene (hydrochloride) is classified as a novel opioid of the benzimidazole sub-class and is structurally dissimilar from fentanyl . It was developed by a Swiss pharmaceutical company in the 1950s as an alternative to morphine but was never adopted due to severe side effects .

Wirkmechanismus

Target of Action

Protonitazene hydrochloride is a novel opioid of the benzimidazole subclass . Its primary targets are the µ- (MOR), ẟ- (DOR) and κ- (KOR) opioid receptors . These receptors are primarily found in the central nervous system and are involved in pain perception, reward, and addictive behaviors.

Mode of Action

Protonitazene hydrochloride acts as an agonist at the opioid receptors, meaning it binds to these receptors and activates them . This activation mimics the action of endogenous opioids, leading to a decrease in the perception of pain and potentially causing euphoria.

Result of Action

The activation of opioid receptors by Protonitazene hydrochloride leads to analgesic effects, similar to those of morphine and other opioids . . Overdose can lead to severe respiratory depression and death .

Action Environment

The action of Protonitazene hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy and safety. Also, genetic factors can influence how an individual metabolizes the drug, potentially leading to variations in response .

Biochemische Analyse

Biochemical Properties

Protonitazene hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is rapidly metabolized in human liver microsomes (HLM) and human S9 (HS9) fractions . The metabolic phenotyping showed CYP2D6, CYP2B6, and CYP2C8 as the major hepatic enzymes responsible for the metabolism of Protonitazene hydrochloride .

Cellular Effects

Protonitazene hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Protonitazene hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Protonitazene hydrochloride shows changes in its effects. It is rapidly metabolized in both HLM and HS9 with over 95% depletion within 60 minutes .

Dosage Effects in Animal Models

The effects of Protonitazene hydrochloride vary with different dosages in animal models

Metabolic Pathways

Protonitazene hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as CYP2D6, CYP2B6, and CYP2C8 .

Vorbereitungsmethoden

The synthesis of Protonitazene (hydrochloride) involves several steps. The key synthetic route includes the following steps:

Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

Nitration: The benzimidazole core is then nitrated to introduce the nitro group.

Alkylation: The nitrated benzimidazole is alkylated with a suitable alkyl halide to introduce the propoxyphenyl group.

Reduction: The nitro group is reduced to an amine.

Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Analyse Chemischer Reaktionen

Protonitazen (Hydrochlorid) durchläuft verschiedene Arten chemischer Reaktionen:

Oxidation: Es kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Nitrogruppe kann zu einem Amin reduziert werden.

Substitution: Der Benzimidazolkern kann Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind starke Säuren, Basen und Reduktionsmittel. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Benzimidazole und deren Derivate .

Wissenschaftliche Forschungsanwendungen

Protonitazen (Hydrochlorid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es wird wegen seiner starken Opioidwirkungen und seiner Interaktion mit Opioidrezeptoren untersucht.

5. Wirkmechanismus

Protonitazen (Hydrochlorid) entfaltet seine Wirkung, indem es als Agonist am μ-Opioidrezeptor wirkt. Diese Interaktion führt zur Aktivierung des Rezeptors und anschliessender Hemmung der Neurotransmitterfreisetzung, was zu analgetischen und sedativen Wirkungen führt . Die beteiligten molekularen Ziele umfassen den μ-Opioidrezeptor und zugehörige Signalwege .

Vergleich Mit ähnlichen Verbindungen

Protonitazen (Hydrochlorid) ist strukturell ähnlich anderen Benzimidazolderivaten wie Etonitazen, Metonitazen und Isotonitazen . Diese Verbindungen teilen eine ähnliche Grundstruktur, unterscheiden sich jedoch in ihren Substituenten, was zu Variationen in ihrer Potenz und Wirkung führt. Protonitazen (Hydrochlorid) ist aufgrund seiner spezifischen Substituenten einzigartig, die zu seiner hohen Potenz und seinem besonderen pharmakologischen Profil beitragen .

Ähnliche Verbindungen

- Etonitazen

- Metonitazen

- Isotonitazen

Eigenschaften

IUPAC Name |

N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3.ClH/c1-4-15-30-20-10-7-18(8-11-20)16-23-24-21-17-19(27(28)29)9-12-22(21)26(23)14-13-25(5-2)6-3;/h7-12,17H,4-6,13-16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFAZCCRNXARMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601342657 | |

| Record name | Protonitazene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119276-01-6 | |

| Record name | Protonitazene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119276016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protonitazene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protonitazene hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7BW6G9YJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

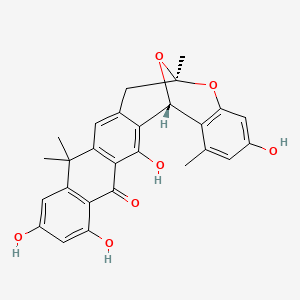

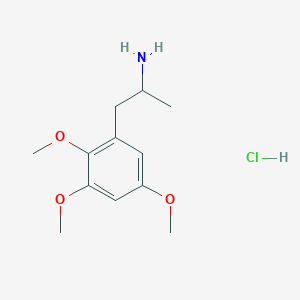

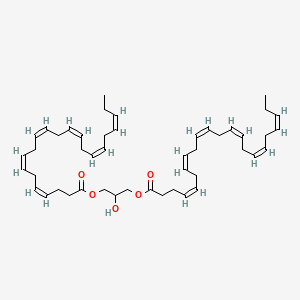

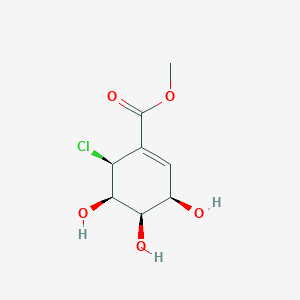

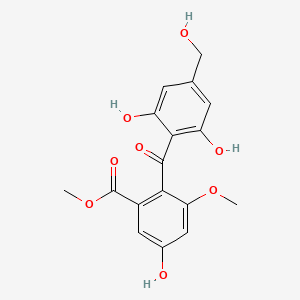

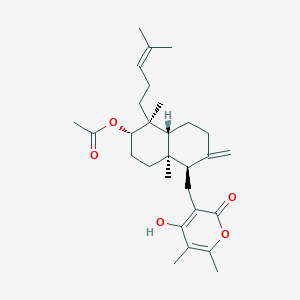

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

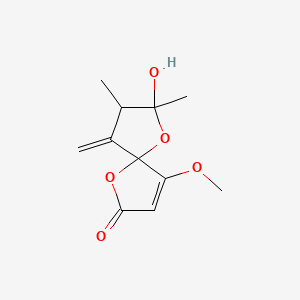

![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)